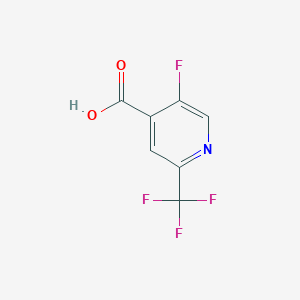![molecular formula C9H11NO3 B6229057 methyl N-[(2-hydroxyphenyl)methyl]carbamate CAS No. 850791-50-3](/img/no-structure.png)
methyl N-[(2-hydroxyphenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2-hydroxyphenyl)methyl]carbamate (mHPMC) is a chemical compound used in various scientific research applications. It is a derivative of carbamate, which is a functional group of organic compounds that are used in many industrial and commercial applications. mHPMC has been studied for its potential therapeutic uses, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
Methyl N-[(2-hydroxyphenyl)methyl]carbamate acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the nervous system and is involved in a variety of processes, such as memory and learning. By inhibiting the enzyme acetylcholinesterase, methyl N-[(2-hydroxyphenyl)methyl]carbamate increases the amount of acetylcholine in the body, which has beneficial effects on the nervous system.
Biochemical and Physiological Effects
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has been studied for its biochemical and physiological effects. Studies have shown that methyl N-[(2-hydroxyphenyl)methyl]carbamate has neuroprotective effects, which means it can protect the nervous system from damage. It has also been found to have anticonvulsant effects, which means it can reduce the severity of seizures. Additionally, methyl N-[(2-hydroxyphenyl)methyl]carbamate has been found to have antinociceptive effects, which means it can reduce the perception of pain.
实验室实验的优点和局限性
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has several advantages for lab experiments. It is a relatively stable compound, so it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, so it can be produced in large quantities for research purposes. However, methyl N-[(2-hydroxyphenyl)methyl]carbamate can be toxic in high doses, so it is important to use caution when handling the compound.
未来方向
There are several potential future directions for the research and application of methyl N-[(2-hydroxyphenyl)methyl]carbamate. One potential direction is to further study the effects of methyl N-[(2-hydroxyphenyl)methyl]carbamate on the nervous system, as well as its potential therapeutic uses. Another potential direction is to explore the potential of methyl N-[(2-hydroxyphenyl)methyl]carbamate as a drug delivery system. Additionally, further research could be conducted to develop more efficient methods of synthesizing methyl N-[(2-hydroxyphenyl)methyl]carbamate. Finally, research could be conducted to explore the potential of methyl N-[(2-hydroxyphenyl)methyl]carbamate as a tool for drug design.
合成方法
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is synthesized through a reaction between 2-hydroxybenzaldehyde and methyl carbamate. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted at a temperature of approximately 150°C. The reaction produces a compound with the molecular formula C8H10N2O3.
科学研究应用
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is used in a variety of scientific research applications. It is used to study the effects of carbamate-based drugs on the human body and to study the pharmacological activity of carbamate-based drugs. It is also used in the synthesis of other compounds, such as carbamate-based drugs, for therapeutic use. Additionally, methyl N-[(2-hydroxyphenyl)methyl]carbamate is used as a reagent in the synthesis of various other compounds, such as drugs, for pharmaceutical use.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-[(2-hydroxyphenyl)methyl]carbamate involves the reaction of methyl chloroformate with 2-hydroxybenzylamine, followed by treatment with sodium hydroxide to form the final product.", "Starting Materials": [ "Methyl chloroformate", "2-hydroxybenzylamine", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzylamine in methanol.", "Step 2: Slowly add methyl chloroformate to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 4: Extract the product with chloroform.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol and water.", "Step 8: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 9: Acidify the solution with hydrochloric acid to obtain the final product, methyl N-[(2-hydroxyphenyl)methyl]carbamate." ] } | |
CAS 编号 |
850791-50-3 |
产品名称 |
methyl N-[(2-hydroxyphenyl)methyl]carbamate |
分子式 |
C9H11NO3 |
分子量 |
181.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



